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Compound of Interest

Compound Name: 6-Bromo-2,3-dimethylquinoxaline

Cat. No.: B100547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0). Due to the
limited availability of published experimental spectra for this specific molecule, this document
presents predicted data based on the analysis of structurally related compounds. These
predictions offer valuable insights for the characterization and identification of 6-Bromo-2,3-
dimethylquinoxaline in a laboratory setting.

Chemical Structure and Properties
« IUPAC Name: 6-Bromo-2,3-dimethylquinoxaline

o CAS Number: 18470-23-0[1][2]

« Molecular Formula: C10HsBrN2[2]

« Molecular Weight; 237.10 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 6-Bromo-2,3-dimethylquinoxaline. These
predictions are derived from the spectral data of analogous quinoxaline derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~26-28 Singlet 6H -CHs (at C2 and C3)
~7.7-7.9 Doublet 1H Ar-H
~79-8.1 Doublet of doublets 1H Ar-H
~81-83 Doublet 1H Ar-H
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (6, ppm) Assignment
~20-25 -CHs
~120- 145 Aromatic C-H & C-Br
~ 150 - 155 Aromatic C-N
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 3050 - 3100 Medium Aromatic C-H stretch

~ 2900 - 3000 Medium Aliphatic C-H stretch

~ 1580 - 1620 Strong C=N stretch (quinoxaline ring)
~ 1450 - 1550 Strong Aromatic C=C stretch

~ 1000 - 1100 Strong C-Br stretch

Aromatic C-H bend (out-of-
~ 800 - 900 Strong

plane)
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
m/z Relative Intensity Assignment

[M]* (Molecular ion peak,

236/238 High . .
isotopic pattern due to Br)
221/223 Medium [M - CH3]*
157 Medium [M - Br]*
130 Medium [M - Br - HCNJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of
quinoxaline derivatives. These can be adapted for the specific analysis of 6-Bromo-2,3-
dimethylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) is
prepared in a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a 400 MHz or higher
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field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed
directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically
recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and
separation. Electron lonization (El) is a common method for generating the mass spectrum,
providing information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 6-Bromo-2,3-dimethylquinoxaline.
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Compound Synthesis & Purification

Synthesis of 6-Bromo-2,3-dimethylquinoxaline
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2,3-
dimethylquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100547#spectral-data-for-6-bromo-2-3-
dimethylquinoxaline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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